2-Fluoro-4-methoxybenzyl alcohol
Overview
Description
2-Fluoro-4-methoxybenzyl alcohol is a chemical compound with the CAS Number: 405-09-4 . It has a molecular weight of 156.16 . The IUPAC name for this compound is (2-fluoro-4-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-methoxybenzyl alcohol is1S/C8H9FO2/c1-11-7-3-2-6 (5-10)8 (9)4-7/h2-4,10H,5H2,1H3
. This indicates that the compound has a benzyl alcohol group with a fluoro and a methoxy substituent on the benzene ring. Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis of Oligoribonucleotides
2-Fluoro-4-methoxybenzyl alcohol derivatives have been employed in the synthesis of oligoribonucleotides. The 4-methoxybenzyl group, a variant, has shown effectiveness in oligoribonucleotide synthesis through the phosphotriester approach, indicating its potential in nucleic acid chemistry and molecular biology (Takaku & Kamaike, 1982).
Photocatalytic Oxidation
Studies have shown that derivatives like 4-methoxybenzyl alcohol can undergo selective photocatalytic oxidation to aldehydes using titanium dioxide under oxygen atmosphere and light irradiation. This process is significant in green chemistry for the production of fine chemicals and intermediates (Higashimoto et al., 2009).
Protecting Groups in Organic Synthesis
2-Fluoro-4-methoxybenzyl alcohol-related compounds have been used as protecting groups for alcohols in organic synthesis. These protecting groups are valuable for their stability under various conditions and compatibility with other functional groups, facilitating complex molecule construction (Crich, Li, & Shirai, 2009).
Antioxidant Properties
Derivatives of 4-methoxybenzyl alcohol have been explored for their antioxidant properties. These compounds, when used in certain applications like polypropylene, have shown increased antioxidant activities compared to untreated versions, indicating their potential in material science and preservation (Pouteau et al., 2005).
Photocatalytic Transformation in Zinc Oxide Suspensions
The photocatalytic transformation of compounds like 4-methoxybenzyl alcohol in zinc oxide suspensions has been studied, revealing insights into the reaction mechanisms and product distributions under varying conditions. This knowledge aids in the development of efficient photocatalytic processes (Richard, Bosquet, & Pilichowski, 1997).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
(2-fluoro-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYGOIQKPGPBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343980 | |
Record name | 2-Fluoro-4-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methoxyphenyl)methanol | |
CAS RN |
405-09-4 | |
Record name | 2-Fluoro-4-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanol, 2-fluoro-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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